An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl 2-cyanoacetate
CAS Number: 116574-14-2
Intended Audience: This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, properties, and potential applications of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Introduction
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound primarily recognized as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its molecular structure incorporates a benzhydryl group, an azetidine ring, and a cyanoacetate moiety, making it a valuable building block for more complex molecules.[1] Most notably, it serves as a crucial precursor in the manufacturing of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[2][3][4][5]
While extensively cited in synthetic chemistry literature and patents, dedicated research into the intrinsic biological activity of this compound is limited. This guide provides a comprehensive overview of its known chemical properties, detailed synthetic protocols, and explores its potential biological relevance based on the activities of its constituent chemical motifs.
Physicochemical Properties
The physicochemical properties of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate are summarized below. Much of the available data is predicted, as the compound is typically generated and used in subsequent reaction steps without extensive characterization as a final product.
| Property | Value | Source(s) |
| CAS Number | 116574-14-2 | [1][6][7] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [6][7] |
| Molecular Weight | 306.36 g/mol | [6] |
| IUPAC Name | (1-benzhydrylazetidin-3-yl) 2-cyanoacetate | - |
| Synonyms | 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester, 1-Benzydryl-3-azetidinyl cyanoacetate | [1][6] |
| Appearance | White solid (predicted) | [2][6] |
| Boiling Point | 446.4 ± 45.0 °C (Predicted) | [6] |
| Density | 1.22 g/cm³ (Predicted) | [6] |
| Flash Point | 223.8 °C (Predicted) | [6] |
| Refractive Index | 1.615 (Predicted) | [6] |
| pKa | 1.83 ± 0.10 (Predicted) | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis and Experimental Protocols
The primary route for synthesizing 1-Benzhydrylazetidin-3-yl 2-cyanoacetate is through the esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid.[1][2] This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an organic solvent.
General Synthesis Workflow
The synthesis can be visualized as a two-stage process starting from commercially available precursors.
Caption: Synthetic workflow for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.
Detailed Experimental Protocol
The following protocol is adapted from methods described in patents for the synthesis of Azelnidipine intermediates.[2][8]
Reagents and Materials:
-
1-Benzhydrylazetidin-3-ol
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Benzhydrylazetidin-3-ol (1.0 eq) and cyanoacetic acid (1.2 eq) in dichloromethane or THF.[2]
-
Coupling Agent Addition: Cool the solution to 0-10 °C using an ice bath. Slowly add a solution of DCC (1.2 eq) in the same solvent to the reaction mixture while maintaining the temperature.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture again to 0-5 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filtration: Filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Extraction & Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting solid residue can be further purified by recrystallization from a solvent system like petroleum ether/ethyl acetate to yield the final product, 1-Benzhydrylazetidin-3-yl 2-cyanoacetate.[2][8]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Relevance and Applications
There is no direct published research on the biological activities of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate itself. However, its structural components are present in many biologically active molecules, suggesting potential, un-investigated pharmacological properties.
The Benzhydryl Moiety
The benzhydryl (diphenylmethyl) group is a recognized pharmacophore found in a wide range of therapeutic agents. Its bulky, lipophilic nature facilitates binding to various biological targets.
-
Antihistamines: Many first-generation antihistamines, such as chlorcyclizine and meclizine, contain a benzhydryl group. This moiety is crucial for their activity at the H1 receptor.
-
Antiviral and Anti-leishmanial Agents: Derivatives containing the benzhydryl amine core have shown potential as antiviral (anti-filovirus) and anti-leishmanial agents.[9][10]
-
HDAC Inhibitors: The benzhydryl group has been successfully incorporated as a surface recognition "cap" group in the design of potent histone deacetylase (HDAC) inhibitors, which have applications in oncology.[11][12] These compounds have demonstrated anti-cancer, anti-migratory, and anti-invasive activities in breast cancer cell lines.[11]
-
Anticancer Activity: Novel benzhydrylpiperazine derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines, with some compounds showing promising potency.[13]
The Cyanoacetate and Cyanoacetamide Moiety
The cyanoacetate group and its amide derivatives are versatile building blocks in medicinal chemistry. The active methylene group and the cyano group are key to their reactivity and biological function.
-
Pharmaceutical Intermediates: Cyanoacetate derivatives are fundamental in the synthesis of a wide range of drugs, including vitamins and heterocyclic compounds like pyrimidines.[14]
-
Analgesic and Antioxidant Activity: Certain cyanoacetylated derivatives have exhibited potent analgesic and antioxidant properties in preclinical studies.[15]
-
Antibacterial and Anticancer Activity: Various N-substituted cyanoacetamides have been reported to possess antibacterial and anticancer activities.[16][17]
Hypothetical Mechanism of Action: A Case for HDAC Inhibition
Given that benzhydryl groups serve as effective capping domains for HDAC inhibitors, it is plausible that 1-Benzhydrylazetidin-3-yl 2-cyanoacetate could exhibit inhibitory activity towards this class of enzymes. The following diagram illustrates a hypothetical mechanism based on the known interactions of benzhydryl-capped HDAC inhibitors.
Disclaimer: The following pathway is purely speculative and serves as an example of a potential mechanism of action based on structural analogy. No direct experimental evidence confirms that 1-Benzhydrylazetidin-3-yl 2-cyanoacetate is an HDAC inhibitor.
Caption: Hypothetical signaling pathway for HDAC inhibition.
Conclusion
1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS 116574-14-2) is a well-defined chemical entity whose primary role is a synthetic intermediate, particularly in the production of the antihypertensive drug Azelnidipine. While its own biological profile has not been a subject of focused investigation, the pharmacologically active motifs it contains—the benzhydryl group and the cyanoacetate functionality—suggest a potential for bioactivity. Future research could explore this compound and its analogs as potential leads in areas such as oncology (e.g., as HDAC inhibitors), virology, or as anti-parasitic agents. This guide provides the foundational chemical knowledge necessary for researchers to synthesize and further investigate this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Azelnidipine - LKT Labs [lktlabs.com]
- 4. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]
- 5. ClinPGx [clinpgx.org]
- 6. chembk.com [chembk.com]
- 7. 1-Benzhydrylazetidin-3-yl 2-cyanoacetate Supplier in Mumbai, 1-Benzhydrylazetidin-3-yl 2-cyanoacetate Trader, Maharashtra [chemicalmanufacturers.in]
- 8. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 9. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of Cyanoacetylated Derivatives of Some Heteroaryl Amines as Analgesic and Antioxidant Agents | Semantic Scholar [semanticscholar.org]
- 16. rjpbcs.com [rjpbcs.com]
- 17. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
